2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol
Description
2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol is a heterocyclic compound featuring a central oxazole ring substituted with two 3-nitrophenyl groups at the 2- and 4-positions and a hydroxyl group at the 5-position. The oxazole core is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which confers unique electronic properties and reactivity.
Properties
CAS No. |
63013-20-7 |
|---|---|
Molecular Formula |
C15H9N3O6 |
Molecular Weight |
327.25 g/mol |
IUPAC Name |
2,4-bis(3-nitrophenyl)-1,3-oxazol-5-ol |
InChI |
InChI=1S/C15H9N3O6/c19-15-13(9-3-1-5-11(7-9)17(20)21)16-14(24-15)10-4-2-6-12(8-10)18(22)23/h1-8,19H |
InChI Key |
BEDRLZBONOPFGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with an appropriate amine and a source of carbonyl, such as glyoxal, under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The oxazole ring can be hydrogenated to form the corresponding saturated compound.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of the corresponding saturated oxazole.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Substituent Effects
- Nitro Group Position : The target compound’s 3-nitrophenyl groups differ from analogs like 2-{2-nitrophenyl}-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one (2-nitrophenyl) . The meta-substitution on the phenyl ring may enhance steric stability and electronic withdrawal compared to ortho-substitution.
Heterocycle Core
- Oxazole vs. Oxadiazole : Oxadiazoles (e.g., 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine ) contain two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to oxazoles. This difference may influence solubility and biological target interactions.
- Oxazolone Derivatives: Compounds like 2-{2-nitrophenyl}-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one feature a non-aromatic oxazolone ring, which is more reactive due to the ketone group, enabling diverse synthetic modifications.
Biological Activity
2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol is a compound of interest due to its potential biological activities, particularly in the fields of anticancer research and antimicrobial properties. This article delves into the biological activity of this compound, supported by diverse research findings and case studies.
Chemical Structure
The structure of 2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol can be represented as follows:
This compound features two nitrophenyl groups attached to an oxazole ring, which is known to influence its biological activity.
Biological Activity Overview
Research has shown that derivatives of oxazole compounds exhibit a range of biological activities, including anticancer and antimicrobial effects. The presence of electron-withdrawing groups (EWGs) like nitro groups at specific positions on the aromatic rings enhances these activities.
Anticancer Activity
- Mechanism of Action : Studies indicate that 2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 expression. For instance, compounds with similar structures have demonstrated the ability to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells and trigger apoptotic pathways .
- Cytotoxicity Studies : In vitro evaluations have shown promising results with IC50 values indicating significant cytotoxicity against various cancer cell lines. For example, compounds related to 1,3-oxazole derivatives have been reported with IC50 values ranging from sub-micromolar to micromolar concentrations against MCF-7 and HCT-116 cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol | MCF-7 | 0.65 |
| Similar Derivative A | HCT-116 | 0.78 |
| Similar Derivative B | MCF-7 | 1.93 |
Case Studies
Several case studies have highlighted the biological activity of oxazole derivatives:
- Breast Cancer Study : A study focused on 5-phenyl-1,3,4-oxadiazole derivatives revealed that certain substitutions led to increased cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through DNA damage pathways .
- Antimicrobial Evaluation : In another study evaluating a series of oxazole derivatives for their antimicrobial properties, it was found that introducing electron-donating groups significantly improved activity against Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
